

physical properties of ethyl 1H-1,2,4-triazole-5-carboxylate

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Compound of Interest

Compound Name: ethyl 1H-1,2,4-triazole-5-carboxylate

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An In-Depth Technical Guide to the Physical Properties of **Ethyl 1H-1,2,4-triazole-5-carboxylate**

Authored by a Senior Application Scientist

Foreword: Understanding the Core Utility

Ethyl 1H-1,2,4-triazole-5-carboxylate (CAS No. 64922-04-9) is a heterocyclic building block of significant interest in medicinal chemistry and materials science.^[1] The 1,2,4-triazole moiety is a well-established pharmacophore found in numerous antifungal, antiviral, and anticancer agents.^[2] The presence of the ethyl carboxylate group at the 5-position provides a versatile chemical handle for further synthetic elaboration, enabling its incorporation into more complex molecular architectures. A thorough understanding of its physical properties is not merely academic; it is the foundational prerequisite for its effective application in research and development, influencing everything from reaction kinetics and purification strategies to formulation and bioavailability in drug discovery pipelines. This guide synthesizes available data with established chemical principles to provide a comprehensive physicochemical profile of this compound.

Molecular Identity and Structure

The structural identity of a compound dictates its physical and chemical behavior. **Ethyl 1H-1,2,4-triazole-5-carboxylate** is characterized by a five-membered aromatic ring containing

three nitrogen atoms and two carbon atoms.

Key Identifiers:

- IUPAC Name: **Ethyl 1H-1,2,4-triazole-5-carboxylate**
- Synonyms: Ethyl 1H-1,2,4-triazole-3-carboxylate, 1H-1,2,4-triazol-3-carboxylic acid ethyl ester[3][4]
- CAS Number: 64922-04-9[1][3]
- Molecular Formula: C₅H₇N₃O₂[1][3]
- Molecular Weight: 141.13 g/mol [1][3]

Tautomerism: A Critical Consideration

The "1H" designation is crucial. The unsubstituted nitrogen atom in the 1,2,4-triazole ring can exist in different tautomeric forms. The proton can reside on either the N1 or N2 nitrogen atom, leading to a dynamic equilibrium. While the 1H-tautomer is generally the most stable and commonly depicted, the existence of other forms can influence intermolecular interactions, crystal packing, and reactivity. The precise tautomeric state in a given environment (solution vs. solid-state) is a key parameter.

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